molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B595229
CAS RN: 1263285-54-6
M. Wt: 219.244
InChI Key: KWCCLKBQTWLQEW-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C11H13N3O2 . It has a molecular weight of 219.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .


Molecular Structure Analysis

The bicyclic core in the syn-configuration was shown to be conformationally stable . This was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .


Chemical Reactions Analysis

The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol allowed the isolation and characterization of the reduction product of 5,7-substituted pyrazolo[1,5-a]pyrimidine in the anti-configuration .

Scientific Research Applications

Medicinal Chemistry: Potential for Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a valuable scaffold in medicinal chemistry. Its structure allows for the creation of biologically active compounds, particularly when reduced with complex hydrides . The reduction process favors the pyrimidine ring and can lead to the formation of four possible stereoisomers, enhancing the compound’s utility in designing drugs with specific activities .

Pharmacology: Adenine Mimetic Properties

In pharmacology, this compound has been identified as a potential adenine mimetic. It can bind to ATP-binding sites of proteins, which is crucial for developing new therapeutic agents targeting various diseases . This application is particularly significant in the design of drugs that can modulate enzymatic activity or protein-protein interactions.

Chemical Synthesis: Dearomatization Strategies

The compound is involved in dearomatization strategies, a key transformation in synthetic organic chemistry. Dearomatization can lead to the formation of new cyclic structures with different electronic properties, which are valuable in synthesizing complex molecules .

Analytical Chemistry: Reference Standards

Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals, indicating its use as a reference standard in analytical procedures . However, the company does not provide analytical data, suggesting that researchers use it to confirm product identity and purity in experimental settings.

Life Science Research: Small Molecule Probes

In life science research, small molecule probes derived from Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate could be used to study biological processes. These probes can help in understanding the function of biomolecules and in identifying targets for drug discovery .

Biochemistry: Structural Lability and Conformational Analysis

The compound’s structural lability and the ability to form conformationally labile systems make it a subject of interest in biochemistry. Researchers can study its conformational dynamics in solution, which is important for understanding how small molecules interact with biological targets .

NMR Spectroscopy: Molecular Structure Elucidation

Finally, in the field of NMR spectroscopy, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be used to study long-range interproton distances and dipole-dipole interactions. This information is crucial for elucidating the three-dimensional structure of organic compounds .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .

properties

IUPAC Name

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCLKBQTWLQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

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